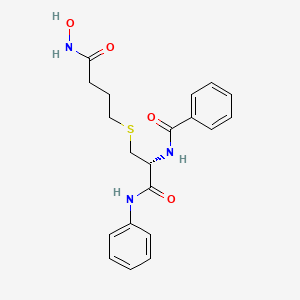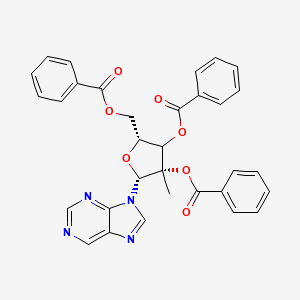
9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine: is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine involves several steps. One common method includes the Fischer-Helferich glycosylation, where arabinose is dissolved in methanol hydrochloride and stirred at room temperature. This results in the formation of methyl-D-arabinose. The methyl-D-arabinose is then resuspended in pyridine and benzoylated using benzoyl chloride to protect the hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study nucleoside analogs’ effects on cellular processes. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells .
Medicine: Medically, this compound has shown promise as an antitumor agent. Its ability to target indolent lymphoid malignancies makes it a potential candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable component in drug design and development .
Wirkmechanismus
The mechanism of action of 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine involves the inhibition of DNA synthesis. This is achieved by incorporating the compound into the DNA strand, which prevents further elongation. Additionally, the compound induces apoptosis, or programmed cell death, in cancer cells. This dual mechanism makes it an effective antitumor agent .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)]-9H-purine
- Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside
- 9-(2-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl) purine
Comparison: Compared to similar compounds, 9-(2-|A-C-Methyl-2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)purine stands out due to its broad antitumor activity and ability to target indolent lymphoid malignancies. Its unique structure allows for specific interactions with DNA, making it a potent inhibitor of DNA synthesis and inducer of apoptosis .
Eigenschaften
Molekularformel |
C32H26N4O7 |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N4O7/c1-32(43-30(39)23-15-9-4-10-16-23)26(42-29(38)22-13-7-3-8-14-22)25(18-40-28(37)21-11-5-2-6-12-21)41-31(32)36-20-35-24-17-33-19-34-27(24)36/h2-17,19-20,25-26,31H,18H2,1H3/t25-,26?,31-,32+/m1/s1 |
InChI-Schlüssel |
PGGMXOXSXMZXJF-ZCDFGIOASA-N |
Isomerische SMILES |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=CN=CN=C54)OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
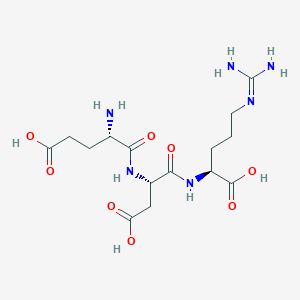
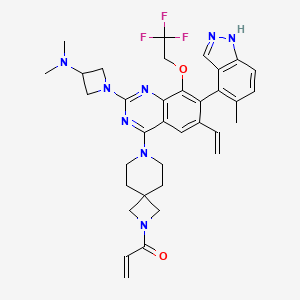
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
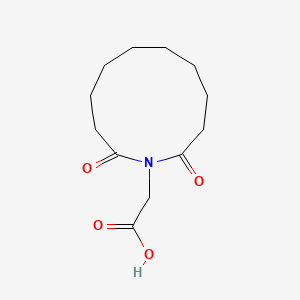
![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
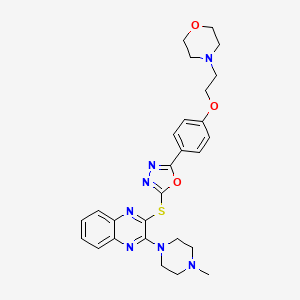


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
